BenchChemオンラインストアへようこそ!

Licochalcone C

Diabetes Metabolic Disease α-Glucosidase Inhibitor

Licochalcone C is a prenylated retrochalcone flavonoid isolated from Glycyrrhiza inflata and G. glabra. Unlike ordinary chalcones or other licochalcones, its distinct planar retrochalcone geometry confers sub-100 nM α‑glucosidase inhibition (>900-fold selective over PTP1B) and sub‑1 μM bile salt hydrolase (BSH) blockade—activities absent in Licochalcone A, B, D, and E. It also demonstrates anti‑Gram‑positive activity (MIC 6.2–50 μg/mL) and anti‑biofilm efficacy (MBIC₅₀ 6.25 μg/mL against MSSA/MRSA), plus G1 arrest and ROS/MAPK‑mediated apoptosis in ESCC lines. Researchers requiring a potent, selective, natural‑derived α‑glucosidase inhibitor or a chemical probe for gut‑microbiome BSH modulation should prioritize Licochalcone C. Standard R&D packing with global shipping; contact us for bulk or custom synthesis.

Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
CAS No. 144506-14-9
Cat. No. B1675292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicochalcone C
CAS144506-14-9
SynonymsLicochalcone C;  Licochalcone-C;  LicoC;  Lico-C;  Lico C; 
Molecular FormulaC21H22O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C
InChIInChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+
InChIKeyWBDNTJSRHDSPSR-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Licochalcone C (CAS 144506-14-9): A Prenylated Retrochalcone Natural Product with Distinct Pharmacological Profile


Licochalcone C is a prenylated retrochalcone flavonoid isolated from the roots of Glycyrrhiza inflata and Glycyrrhiza glabra [1]. Unlike ordinary chalcones, retrochalcones lack hydroxy groups at the 2' and 6' positions of the A-ring, resulting in a distinct planar structure that influences its molecular recognition properties [2]. The compound is characterized by potent and selective enzyme inhibition, with sub-100 nM activity against α-glucosidase and sub-1 μM activity against bile salt hydrolases (BSHs) [3], distinguishing it from other licorice-derived flavonoids in enzyme-targeting applications.

Why Licochalcone C Cannot Be Substituted by Licochalcone A, B, D, E, or Other Chalcones: Evidence-Based Differentiation


Generic substitution among licochalcones is not scientifically valid due to divergent target selectivity profiles and potency differences spanning several orders of magnitude. Licochalcone C exhibits sub-100 nM inhibition of α-glucosidase (IC50 < 100 nM), while Licochalcone A, B, D, and E lack this potent activity . Conversely, Licochalcone B and D are superior superoxide scavengers and anti-inflammatory agents in certain assays, whereas Licochalcone C shows negligible activity in LPS-induced NO production compared to Licochalcone B (IC50 8.78 μM) [1]. Furthermore, Licochalcone C uniquely targets bile salt hydrolases with IC50 < 1 μM, a property not shared by other licochalcones tested to date [2]. These functional differences arise from structural variations in prenylation patterns, hydroxyl group positioning, and retrochalcone geometry, necessitating compound-specific selection based on the intended biological application.

Product-Specific Quantitative Evidence Guide: Licochalcone C Differentiation Data


α-Glucosidase Inhibition: Sub-100 nM Potency Distinguishes Licochalcone C from All Other Licochalcones

Licochalcone C inhibits α-glucosidase with an IC50 of < 100 nM, representing over 900-fold selectivity compared to its activity against protein tyrosine phosphatase 1B (PTP1B, IC50 = 92.43 μM) . This sub-100 nM potency for α-glucosidase is not observed with Licochalcone A, B, D, or E, none of which have been reported to achieve comparable inhibition at similar concentrations. The >900-fold selectivity window (92.43 μM / <0.1 μM) makes Licochalcone C a preferred tool compound for studies requiring potent and selective α-glucosidase inhibition without confounding PTP1B activity at low nanomolar concentrations.

Diabetes Metabolic Disease α-Glucosidase Inhibitor

Antibacterial Activity with Anti-Biofilm Efficacy: Quantitative MIC Data Against Gram-Positive Pathogens

Licochalcone C exhibits antibacterial activity against Gram-positive bacteria with MIC values ranging from 6.2 to 50.0 μg/mL, and specifically against Helicobacter pylori with an MIC of 25 μg/mL [1]. Notably, Licochalcone C demonstrates anti-biofilm activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) with MBIC50 values of 6.25 μg/mL for both strains, indicating equivalent potency regardless of methicillin resistance status. Membrane disruption was confirmed via fluorescence microscopy, showing a mechanism comparable to nisin. Systemic toxicity assessment in Galleria mellonella larvae showed no lethality at 100 μg/mL after 80 h treatment.

Antibacterial Biofilm Drug-Resistant Bacteria

Bile Salt Hydrolase (BSH) Inhibition: Sub-1 μM Potency and Broad-Spectrum Activity

Licochalcone C inhibits Lactobacillus salivarius bile salt hydrolase (lsBSH) with an IC50 < 1 μM, ranking among the most potent natural product BSH inhibitors identified from a screen of over 100 natural compounds [1]. Isobavachalcone showed comparable potency, while other chalcones tested exhibited weak or moderate inhibition. Kinetic analysis revealed reversible, mixed-type inhibition. Importantly, Licochalcone C demonstrated broad-spectrum BSH inhibition across multiple bacterial BSHs and reduced total BSH activity in mouse feces ex vivo. This BSH inhibitory activity is unique among licochalcones and not shared by Licochalcone A, B, D, or E.

Bile Acid Metabolism Microbiome BSH Inhibitor

Anti-Inflammatory Activity: Divergent Profile from Licochalcone B and D in NF-κB/NO Pathway

Licochalcone C exhibits a distinct anti-inflammatory profile compared to other licochalcones. In a direct head-to-head comparison using LPS-induced NO production, Licochalcone B showed an IC50 of 8.78 μM, Licoagrochalcone C showed IC50 9.35 μM, and Licochalcone E showed IC50 9.09 μM, whereas Licochalcone C failed to inhibit LPS-induced NO production [1]. Instead, Licochalcone C attenuates LPS-IFN-γ-induced inflammation at 50 μM by decreasing iNOS expression and activity, modulating extracellular O2− production, and regulating SOD, CAT, and GPx antioxidant enzymes [2]. This indicates that Licochalcone C acts via antioxidant-mediated pathways rather than direct NF-κB/NO inhibition, distinguishing its mechanism from Licochalcone B and D.

Inflammation NF-κB iNOS

Anticancer Activity in Esophageal Squamous Cell Carcinoma: IC50 Values Across Multiple Cell Lines

Licochalcone C reduces viability of esophageal squamous cell carcinoma (ESCC) cells in a dose- and time-dependent manner, with IC50 values after 48 h treatment as follows: KYSE 30 (28 μM), KYSE 70 (36 μM), KYSE 410 (19 μM), KYSE 450 (28 μM), and KYSE 510 (26 μM) [1]. The compound induces G1 arrest accompanied by decreased cyclin D1 expression and increased p21 and p27, and triggers apoptosis via ROS/MAPK pathway activation. This anticancer profile is distinct from Licochalcone A, which shows weaker activity (IC50 27.35–43.07 μM for its sulfate derivative), and Licochalcone H, a synthetic analog with IC50 values of 14–18 μM against the same ESCC lines.

Esophageal Cancer Apoptosis ROS/MAPK

Antioxidant Activity: Quantitative Comparison with Licochalcone B and D in Lipid Peroxidation Assays

In a direct comparative study of retrochalcones from Glycyrrhiza inflata, Licochalcone B and D strongly inhibited superoxide anion production in the xanthine/xanthine oxidase system and showed potent DPPH radical scavenging activity, whereas Licochalcone C exhibited weaker antioxidant effects in these assays [1]. Microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH was inhibited almost completely by 3 μg/mL of Licochalcones B and D, while mitochondrial lipid peroxidation was inhibited at 10 μg/mL for all retrochalcones tested, including Licochalcone C. However, Licochalcone C reduced superoxide radical production and iNOS activity at 50 μM in THP-1 cells via modulation of SOD, CAT, and GPx activity.

Oxidative Stress Lipid Peroxidation Superoxide Scavenging

Licochalcone C: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Metabolic Disease Research: α-Glucosidase Inhibition Studies

Licochalcone C is recommended for in vitro studies of α-glucosidase inhibition in diabetes and metabolic disease research, where its sub-100 nM potency and >900-fold selectivity over PTP1B enable focused investigation without confounding off-target effects . Researchers requiring a potent, selective α-glucosidase inhibitor derived from natural sources should prioritize Licochalcone C over other licochalcones that lack this activity.

Antimicrobial Drug Discovery and Medical Device Coating

Licochalcone C is suitable for antibacterial drug discovery programs targeting Gram-positive pathogens, particularly S. aureus and H. pylori, based on its defined MIC values (6.2–50.0 μg/mL) and anti-biofilm activity (MBIC50 6.25 μg/mL against MSSA and MRSA) . Its membrane-disrupting mechanism and low systemic toxicity in G. mellonella larvae support further development for medical device coatings to prevent biofilm-associated infections.

Gut Microbiome and Bile Acid Metabolism Research

Licochalcone C should be employed as a chemical probe for investigating bile salt hydrolase (BSH) function in gut microbiome studies, given its sub-1 μM IC50 against lsBSH and demonstrated broad-spectrum inhibition across multiple bacterial BSHs . The compound reduces total BSH activity in mouse feces ex vivo, making it a valuable tool for modulating bile acid metabolism in preclinical models.

Esophageal Cancer Research: ROS/MAPK Pathway Studies

Licochalcone C is appropriate for investigating ROS/MAPK-mediated apoptosis in esophageal squamous cell carcinoma (ESCC), with defined IC50 values across multiple ESCC cell lines (KYSE 30: 28 μM; KYSE 70: 36 μM; KYSE 410: 19 μM; KYSE 450: 28 μM; KYSE 510: 26 μM) . The compound induces G1 arrest, increases p21/p27, and decreases cyclin D1, providing a well-characterized mechanism for cancer biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licochalcone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.